molecular formula C10H5F3N2O4 B2668643 3-Nitro-7-(trifluoromethoxy)-1H-quinolin-4-one CAS No. 2378502-32-8

3-Nitro-7-(trifluoromethoxy)-1H-quinolin-4-one

Cat. No. B2668643
M. Wt: 274.155
InChI Key: GGMJCGDSGGPMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-7-(trifluoromethoxy)-1H-quinolin-4-one is a synthetic compound that has gained significant attention in scientific research. It is a quinoline derivative that exhibits a range of biological activities and is widely used in various research studies.

Scientific Research Applications

Synthesis and Chemical Applications

  • Nitrative Bicyclization for Heterocyclic Compounds : Research by Wang et al. (2022) demonstrates a metal-free nitrative bicyclization process using 1,7-diynes, resulting in the production of diverse tricyclic pyrroles, including pyrrolo[3,4-c]quinolines. This methodology highlights the role of nitro precursors in synthesizing complex heterocyclic compounds (Wang et al., 2022).
  • Formation of Quinolin-4(1H)-One Scaffolds : Liu et al. (2020) achieved a traceless approach to synthesizing quinolin-4(1H)-one scaffolds. This process involves a redox-neutral cyclization, useful in constructing heterocyclic compounds important in pharmaceutical chemistry (Liu et al., 2020).

Pharmaceutical and Agricultural Applications

  • Novel Synthesis Methods for Quinolinones : Chen et al. (2017) presented a one-pot cascade reaction leading to the synthesis of 3-nitroquinolin-2(1H)-ones, which have significant applications in pharmaceuticals, agricultural, and dye chemistry (Chen et al., 2017).
  • Synthesis of Fluorescent Whiteners for Textile Industry : Rangnekar and Tagdiwala (1986) explored the use of quinoxaline derivatives, including nitro-substituted compounds, as disperse dyes and fluorescent whiteners for polyester fibers, showcasing their utility in textile manufacturing (Rangnekar & Tagdiwala, 1986).

Material Science and Corrosion Inhibition

  • Quinoline Derivatives as Corrosion Inhibitors : Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives as anticorrosive materials. These compounds, due to their high electron density, are effective in forming stable chelating complexes with metallic surfaces, thus preventing corrosion (Verma, Quraishi, & Ebenso, 2020).

Biological and Medical Research

  • Synthesis of Quinoxalines for Potential Antimalarial Activity : Maichrowski et al. (2013) discussed the synthesis of over 30 new quinoxaline derivatives from a base compound, exploring their potential antimalarial activity. This research underscores the importance of nitro-substituted quinolines in developing new pharmaceutical agents (Maichrowski et al., 2013).

properties

IUPAC Name

3-nitro-7-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O4/c11-10(12,13)19-5-1-2-6-7(3-5)14-4-8(9(6)16)15(17)18/h1-4H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMJCGDSGGPMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-7-(trifluoromethoxy)-1H-quinolin-4-one

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